N-Benzyl-2-bromopropanamide
Description
Contextualizing N-Benzyl-2-bromopropanamide as a Key Building Block
N-Benzyl-2-bromopropanamide serves as a fundamental starting material or intermediate in the synthesis of a wide array of more complex organic molecules. Its molecular formula is C₁₀H₁₂BrNO, and it possesses a molecular weight of 242.12 g/mol . scbt.com The structure features a bromine atom at the second carbon position of a propanamide chain, with a benzyl (B1604629) group attached to the nitrogen atom. This arrangement of functional groups provides multiple reaction sites, allowing for diverse chemical transformations.
The synthesis of N-Benzyl-2-bromopropanamide itself is often achieved through the reaction of benzylamine (B48309) with 2-bromopropionyl chloride. smolecule.com Another documented method involves the reaction of 2-bromopropanoic acid with benzylamine in the presence of a coupling agent like n-propanephosphonic anhydride (B1165640) (T3P). nih.govacs.org These synthetic routes highlight the accessibility of this key building block for further chemical exploration.
Table 1: Physicochemical Properties of N-Benzyl-2-bromopropanamide
| Property | Value |
| CAS Number | 6653-71-0 |
| Molecular Formula | C₁₀H₁₂BrNO |
| Molecular Weight | 242.12 g/mol |
| IUPAC Name | N-benzyl-2-bromopropanamide |
| Alternate Name | 2-Bromo-N-benzylpropanamide |
Data sourced from multiple chemical suppliers and databases. scbt.comsigmaaldrich.com
Significance in the Retrosynthetic Analysis of Complex Molecular Architectures
Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available starting materials. amazonaws.com N-Benzyl-2-bromopropanamide often emerges as a key "synthon" or "building block" during this process. A synthon is an idealized fragment, usually an ion, that is related to a potential synthetic operation.
When analyzing a complex target molecule containing a substituted N-benzylpropanamide core, a chemist might perform a "disconnection" at the C-N bond of the amide or the C-Br bond. This retrosynthetic approach simplifies the target structure, leading back to N-Benzyl-2-bromopropanamide as a logical precursor. slideshare.net For instance, if a target molecule contains a functionality introduced via nucleophilic substitution of the bromine atom, the retrosynthetic disconnection would involve breaking that newly formed bond, regenerating the α-bromo amide.
The strategic importance of N-Benzyl-2-bromopropanamide in retrosynthesis lies in its ability to serve as a precursor to a variety of functional groups. The bromine atom can be displaced by a wide range of nucleophiles, and the amide functionality can undergo various transformations, making it a versatile starting point for the synthesis of diverse molecular scaffolds.
Overview of Reactive Amide and α-Halo Substructures in Synthesis
The synthetic utility of N-Benzyl-2-bromopropanamide is derived from the reactivity of its two key functional groups: the amide and the α-halo substituent.
The Amide Group: Amide bonds are generally stable, but they can participate in a range of chemical reactions. The nitrogen of the amide can be further functionalized, and the carbonyl group can be a target for nucleophilic attack under certain conditions. The presence of the benzyl group on the nitrogen atom also influences the reactivity and can be a site for chemical modification.
The α-Halo Amide Substructure: The bromine atom located on the carbon adjacent (in the α-position) to the amide carbonyl group is particularly reactive. This reactivity is a cornerstone of the utility of α-halo amides in organic synthesis. rsc.org The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack. This allows for the facile introduction of a wide variety of substituents at this position.
Furthermore, α-halo amides can act as precursors to enolates. acs.org The increased stability of the α-C-halogen bond in amides compared to other carbonyl compounds allows for their use as enolate precursors in catalytic enantioselective C-C bond-forming reactions. acs.org This opens up avenues for the stereocontrolled synthesis of complex molecules. The reactivity of α-halo amides can also be harnessed in radical reactions, providing alternative pathways for bond formation. bohrium.com
Table 2: Key Reactions of α-Halo Amides
| Reaction Type | Description |
| Nucleophilic Substitution | The halogen atom is displaced by a variety of nucleophiles, such as amines, thiols, and azides. |
| Elimination | Treatment with a base can lead to the formation of an α,β-unsaturated amide. |
| Radical Reactions | Can undergo radical-mediated transformations to form new carbon-carbon or carbon-heteroatom bonds. |
| Enolate Formation | Can serve as precursors to amide enolates for stereoselective alkylation and aldol (B89426) reactions. |
The combination of these reactive features makes N-Benzyl-2-bromopropanamide and related α-halo amides powerful tools for the construction of complex and biologically relevant molecules. rsc.orgresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-2-bromopropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-8(11)10(13)12-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHQJFAUJYBAAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101031756 | |
| Record name | N-Benzyl-2-bromopropionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101031756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6653-71-0, 75995-58-3 | |
| Record name | 2-Bromo-N-(phenylmethyl)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6653-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propionamide, N-benzyl-2-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006653710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanamide, 2-bromo-N-(phenylmethyl)-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075995583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzyl-2-bromopropionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101031756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Benzyl 2 Bromopropanamide and Its Analogues
Direct Synthesis Approaches
Direct methods offer efficient routes to the target compound by minimizing the number of synthetic steps. These strategies rely on the availability of suitable starting materials and reagents to achieve the desired transformation in a single key step, such as amidation or bromination.
The formation of the amide bond is a fundamental transformation in organic chemistry and represents the most common strategy for synthesizing N-Benzyl-2-bromopropanamide. This can be achieved by coupling an amine with either a highly reactive acyl halide or a carboxylic acid activated by a coupling agent.
A straightforward and widely used method for forming the amide bond is the reaction between an amine and an acyl chloride. In this approach, benzylamine (B48309) is treated with 2-bromopropionyl chloride. The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or diethyl ether, in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation. This method is highly effective due to the high reactivity of the acyl chloride electrophile.
Table 1: Reaction Components for Acyl Chloride Amidation
| Role | Compound | Structure |
| Nucleophile | Benzylamine | C₆H₅CH₂NH₂ |
| Electrophile | 2-Bromopropionyl chloride | CH₃CH(Br)COCl |
| Base (HCl Scavenger) | Triethylamine | (C₂H₅)₃N |
| Product | N-Benzyl-2-bromopropanamide | C₁₀H₁₂BrNO |
An alternative to using reactive acyl chlorides is the direct coupling of a carboxylic acid with an amine, facilitated by a coupling reagent. n-Propanephosphonic anhydride (B1165640) (T3P®) is an effective reagent for this purpose. core.ac.ukwikipedia.org The process begins with the activation of 2-bromopropanoic acid by T3P® in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA). core.ac.uk This reaction forms a mixed anhydride intermediate, which is a highly activated form of the carboxylic acid. Subsequent addition of benzylamine to the reaction mixture results in a nucleophilic attack on the activated carbonyl carbon, leading to the formation of N-benzyl-2-bromopropanamide. core.ac.uk A significant advantage of using T3P® is that its byproducts are water-soluble phosphonic acids, which can be easily removed during aqueous workup, simplifying product purification. core.ac.uk
Table 2: Reaction Components for T3P®-Mediated Amidation
| Role | Compound | Structure |
| Carboxylic Acid | 2-Bromopropanoic acid | CH₃CH(Br)COOH |
| Amine | Benzylamine | C₆H₅CH₂NH₂ |
| Coupling Reagent | n-Propanephosphonic anhydride (T3P®) | (C₃H₇PO₂)₃ |
| Base | Diisopropylethylamine (DIPEA) | ((CH₃)₂CH)₂NC₂H₅ |
| Product | N-Benzyl-2-bromopropanamide | C₁₀H₁₂BrNO |
An alternative synthetic logic involves forming the N-benzylpropanamide skeleton first, followed by the introduction of the bromine atom at the C2 position. This approach depends on achieving high regioselectivity in the bromination step to avoid reaction at other positions, such as the benzylic carbon.
This methodology starts with the readily available precursor, N-benzylpropanamide. The key challenge is the regioselective bromination of the α-carbon (the carbon adjacent to the carbonyl group). While classic methods like the Hell-Volhard-Zelinsky reaction are effective for carboxylic acids, amides require different conditions. A common approach for the α-bromination of carbonyl compounds involves the use of N-bromosuccinimide (NBS) as a bromine source. nih.gov For substrates like N-benzylpropanamide, the reaction can be promoted by a radical initiator or by using acid catalysis to facilitate enolization, followed by electrophilic attack by bromine. Careful control of reaction conditions is necessary to ensure the bromine is introduced at the desired α-position of the propanamide moiety rather than at the benzylic position of the benzyl (B1604629) group. researchgate.net
Table 3: Components for Regioselective Bromination
| Role | Compound | Structure |
| Precursor | N-Benzylpropanamide | C₁₀H₁₃NO |
| Brominating Agent | N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ |
| Catalyst/Initiator | Acid Catalyst or Radical Initiator | e.g., H⁺ or AIBN |
| Product | N-Benzyl-2-bromopropanamide | C₁₀H₁₂BrNO |
A multi-step pathway can be envisioned starting from N-benzylacrylamide, an unsaturated amide precursor. google.com This approach involves the addition of a bromine-containing reagent across the carbon-carbon double bond. For instance, the hydrobromination of N-benzylacrylamide with hydrogen bromide (HBr) can, in principle, yield the desired product. According to Markovnikov's rule, the proton would add to the carbon with more hydrogens (C3), and the bromide would add to the more substituted carbon (C2), yielding N-benzyl-2-bromopropanamide. However, reaction conditions must be carefully selected to favor this outcome and avoid competing radical addition mechanisms that would lead to the N-benzyl-3-bromopropanamide isomer. Other more complex transformations involving electrophilic bromination can also be employed, potentially leading to cyclized intermediates that require subsequent reactions to yield the final acyclic product. rsc.org
Table 4: Multi-Step Pathway via N-Benzylacrylamide
| Role | Compound | Structure |
| Starting Material | N-Benzylacrylamide | C₁₀H₁₁NO |
| Reagent | Hydrogen Bromide | HBr |
| Intermediate | N/A (Direct Addition) | - |
| Product | N-Benzyl-2-bromopropanamide | C₁₀H₁₂BrNO |
Bromination Strategies
Chiral Synthesis Strategies for Enantioenriched N-Benzyl-2-bromopropanamide and Derivatives
Asymmetric catalysis provides a powerful means to generate chiral molecules with high enantioselectivity. This approach typically involves the use of a chiral catalyst to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.
One of the most established methods for asymmetric synthesis involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate, direct the stereochemical course of a subsequent reaction, and are then removed to afford the enantioenriched product. While specific examples for the direct asymmetric synthesis of N-Benzyl-2-bromopropanamide using chiral auxiliaries are not extensively documented in the reviewed literature, the principles can be inferred from methodologies applied to analogous α-haloamides.
Commonly employed chiral auxiliaries, such as Evans' oxazolidinones and Oppolzer's camphorsultam, have proven effective in controlling the stereochemistry of enolate alkylation and halogenation reactions. The general strategy involves attaching the propanoyl group to the chiral auxiliary, followed by diastereoselective bromination of the resulting N-acyl derivative. The chiral auxiliary shields one face of the enolate, forcing the electrophilic bromine to approach from the less hindered face, thereby establishing the desired stereocenter. Subsequent cleavage of the auxiliary would yield the enantioenriched 2-bromopropanoic acid, which can then be coupled with benzylamine to furnish the final product.
The choice of chiral auxiliary and reaction conditions is crucial for achieving high diastereoselectivity. For instance, pseudoephenamine has been demonstrated as a versatile chiral auxiliary for asymmetric alkylation reactions, often providing high diastereoselectivities. harvard.edunih.gov
Table 1: Examples of Chiral Auxiliaries Used in Asymmetric Synthesis
| Chiral Auxiliary | Class | Typical Applications |
| Evans' Oxazolidinones | Oxazolidinone | Asymmetric aldol (B89426) reactions, alkylations, and halogenations |
| Oppolzer's Camphorsultam | Sultam | Asymmetric alkylations, Diels-Alder reactions, and conjugate additions |
| Pseudoephedrine/Pseudoephenamine | Amino alcohol | Asymmetric alkylations to form α- and α,α-disubstituted carboxylic acids |
Metal-mediated transformations offer another avenue for stereocontrol in the synthesis of chiral molecules. While specific applications of silver(I) oxide in the stereoselective synthesis of N-Benzyl-2-bromopropanamide are not prominently featured in the surveyed literature, its utility in promoting selective reactions is well-established. Silver(I) oxide is often employed in selective alkylation and tosylation of diols, where it is proposed to coordinate with hydroxyl groups, enhancing the acidity of one and directing the reaction to a specific site. organic-chemistry.orgnih.govresearchgate.net
In the context of α-haloamide synthesis, a plausible, though not explicitly demonstrated, role for a chiral silver complex could be in a catalytic asymmetric halogenation reaction. A chiral ligand coordinated to the silver(I) ion could create a chiral environment, influencing the trajectory of the brominating agent towards a prochiral enolate derived from N-benzylpropanamide. The development of such a method would represent a significant advancement, offering a direct catalytic route to the desired enantioenriched product.
Biocatalysis has emerged as a powerful and environmentally benign approach for the synthesis of chiral compounds. Enzymes, with their inherent chirality and high specificity, can catalyze reactions with exceptional levels of enantioselectivity under mild conditions.
Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, in this case, an enzyme. This allows for the separation of the two enantiomers. Haloalkane dehalogenases (HLDs) have been successfully employed for the kinetic resolution of racemic α-bromoamides. researchgate.netdntb.gov.ua These enzymes catalyze the hydrolytic cleavage of the carbon-halogen bond.
In a study involving the kinetic resolution of a close analogue, N-phenyl-2-bromopropionamide, a haloalkane dehalogenase was used to selectively hydrolyze one enantiomer, leaving the other unreacted and thus enantioenriched. researchgate.net The (R)-enantiomer of the α-bromoamide is typically the preferred substrate for these enzymes. This method provides a practical route to obtaining optically active α-bromoamides.
Table 2: Kinetic Resolution of N-Substituted-2-bromopropanamides using Haloalkane Dehalogenase
| Substrate | Enzyme | Conversion (%) | Enantiomeric Excess (e.e.) of Remaining Substrate (%) | Enantiomeric Ratio (E) |
| N-Phenyl-2-bromopropionamide | DbjA | ~50 | >95 | >100 |
| N-Butyl-2-bromopropionamide | Various HLDs | ~50 | >99 | >200 |
Data is representative of typical results found in the literature for analogous substrates. researchgate.netresearchgate.net
A more recent and innovative approach combines photocatalysis with enzymatic catalysis. Photoenzymatic methods can enable novel transformations that are not accessible through traditional chemical or biological means. For instance, the evolution of a flavin-dependent "ene"-reductase has been reported to catalyze the coupling of α,α-dichloroamides with alkenes to produce α-chloroamides with excellent chemo- and stereoselectivity. nih.gov
While this specific example deals with chloroamides and a different reaction type, the underlying principle of using an engineered enzyme in conjunction with light to control radical reactions holds promise for the synthesis of enantioenriched N-Benzyl-2-bromopropanamide. A hypothetical photoenzymatic process could involve the enantioselective bromination of an N-benzylpropanamide-derived radical intermediate within the chiral active site of an engineered enzyme. This cutting-edge strategy represents a frontier in asymmetric synthesis. nih.gov
Dynamic Kinetic Resolution (DKR) Techniques
Dynamic Kinetic Resolution (DKR) is a powerful strategy to convert a racemic mixture entirely into a single, enantiomerically pure product, thereby achieving a theoretical maximum yield of 100%. This technique merges a kinetic resolution process with the in-situ racemization of the less reactive enantiomer. In the context of α-haloamides like N-Benzyl-2-bromopropanamide, DKR would involve two key components: a catalyst to facilitate the rapid interconversion (racemization) of the (R)- and (S)-enantiomers at the chiral α-carbon, and a resolving agent, typically an enzyme or a chiral catalyst, that selectively reacts with only one of the enantiomers.
While specific DKR protocols for N-Benzyl-2-bromopropanamide are not extensively detailed in the literature, the principle can be applied based on established methods for similar substrates such as α-substituted β-keto esters and azlactones. The process would involve a racemization catalyst, often a metal complex, that reversibly deprotonates the α-carbon, leading to a loss of stereochemical information. Simultaneously, a chiral reagent or catalyst would ensure that only one enantiomer is consumed in the desired reaction, pulling the equilibrium toward the formation of the single enantiomeric product.
Table 1: Conceptual DKR Process for an α-Haloamide
| Step | Description | Key Component | Desired Outcome |
|---|---|---|---|
| Racemization | Continuous interconversion of (R)- and (S)-enantiomers. | Racemization Catalyst (e.g., Ruthenium complex, strong base) | Maintains a 1:1 ratio of enantiomers available for resolution. |
| Resolution | Selective reaction of one enantiomer. | Resolving Agent (e.g., Lipase, chiral catalyst) | Preferential conversion of one enantiomer into the product. |
| Overall | Combination of racemization and resolution in one pot. | Dual-catalyst system or a bifunctional catalyst | Conversion of >50% (theoretically up to 100%) of the racemic starting material into a single enantiomer product. |
Advanced Synthetic Techniques and Derivative Preparation
Advanced synthetic methods allow for the preparation of a wide array of derivatives, enabling the exploration of structure-activity relationships and the development of new chemical entities.
The N-benzyl group of N-Benzyl-2-bromopropanamide can be systematically modified to generate a library of analogues. This diversification is typically achieved by employing various substituted benzylamines in the final amidation step. The core reaction involves the coupling of an activated 2-bromopropanoic acid derivative (like the corresponding acyl chloride or anhydride) with a primary or secondary benzylamine.
Several catalytic systems have been developed to facilitate this amide bond formation under mild conditions, allowing for high functional group tolerance. nih.govacs.org For instance, copper-catalyzed oxidative amidation reactions can couple aldehydes with amines to form the corresponding amides. acs.org Another approach involves the direct coupling of carboxylic acids with amines using activating agents. nih.gov These methods allow for the use of a broad spectrum of commercially available or synthetically accessible benzylamines, featuring diverse electronic and steric properties on the aromatic ring.
Key Diversification Strategies:
Direct Amidation: Reaction of 2-bromopropanoyl chloride with a diverse range of substituted benzylamines (e.g., methoxy-, nitro-, halo-, or alkyl-substituted).
Catalytic Coupling: Utilizing modern coupling reagents (e.g., HATU, HOBt) or catalytic systems (e.g., copper- or palladium-based) to form the amide bond from 2-bromopropanoic acid and various benzylamines. nih.gov
Reductive Amination followed by Acylation: An alternative route where a substituted benzaldehyde (B42025) is first reductively aminated to form the desired benzylamine, which is then acylated.
Table 2: Examples of Diversified N-Benzyl Moieties via Direct Amidation
| Benzylamine Reactant | Activating Agent | Resulting N-Substituent | Potential Yield Range |
|---|---|---|---|
| 4-Methoxybenzylamine | 2-Bromopropanoyl chloride | N-(4-Methoxybenzyl) | Good to Excellent |
| 4-Nitrobenzylamine | 2-Bromopropanoyl chloride | N-(4-Nitrobenzyl) | Good to Excellent |
| 3,4-Dichlorobenzylamine | 2-Bromopropanoyl chloride | N-(3,4-Dichlorobenzyl) | Moderate to Good |
| Benzylamine | B(OCH₂CF₃)₃ | N-Benzyl | Good |
The synthesis of N-alkoxy α-haloamides, which are structurally related to N-Benzyl-2-bromopropanamide, involves the formation of an amide bond between an N-alkoxyamine (a hydroxylamine (B1172632) derivative) and an α-haloacyl halide. These compounds are of interest due to the unique electronic properties imparted by the oxygen atom adjacent to the amide nitrogen.
One general approach begins with the preparation of the requisite N-alkoxyamine. This can be achieved through methods such as the iridium-catalyzed transfer hydrogenation of oximes. rsc.org The resulting N-alkoxyamine can then be acylated using an α-haloacyl chloride, such as 2-bromopropanoyl chloride, typically in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
Another advanced strategy involves the halocyclization of unsaturated N-alkoxy amides to generate cyclic products like N-alkoxy lactams. researchgate.net While this produces a cyclic system, the underlying chemistry of manipulating N-alkoxy amide structures is relevant. Furthermore, photoenzymatic methods have been developed for the asymmetric synthesis of α-chloroamides, which could potentially be adapted for N-alkoxy derivatives. nih.gov
Table 3: General Synthetic Scheme for N-Alkoxy α-Haloamides
| Step | Reactant 1 | Reactant 2 | Conditions | Product Type |
|---|---|---|---|---|
| 1. N-Alkoxyamine Formation | Oxime (R₁R₂C=NOH) | Hydrogen Source | Iridium Catalyst | N-Alkoxyamine (R₁R₂CH-NHOCH₃) |
| 2. Acylation | N-Alkoxyamine | α-Haloacyl Halide (e.g., Br-CH(CH₃)-COCl) | Base (e.g., Pyridine, Et₃N) | N-Alkoxy α-Haloamide |
The synthesis of substituted α-bromobutanamide derivatives can be approached in several ways, primarily by building the molecule from appropriately substituted precursors. The classical method involves the reaction of an amine with 2-bromobutanoyl halide. nih.gov To create diversity, one can either vary the amine component or introduce substituents onto the butanamide backbone.
Strategies for Synthesis:
Varying the Amine: A diverse library of amides can be created by reacting 2-bromobutanoyl chloride with various primary and secondary amines (aliphatic, aromatic, or heterocyclic) in the presence of a base.
Substitution on the Butanoyl Chain: To introduce substituents at other positions of the butanoyl chain (e.g., at the 3- or 4-position), one would start with a correspondingly substituted butanoic acid. This acid would then be subjected to α-bromination, for example using N-bromosuccinimide (NBS) and a catalytic amount of acid, to form the 2-bromo-substituted butanoic acid. Finally, conversion to the acyl chloride followed by reaction with an amine (like benzylamine) yields the desired derivative.
Alkylation: Direct C-alkylation of the enolate of an N-benzylbutanamide followed by α-bromination is another potential, though more complex, route. Alternatively, N-alkylation of a primary 2-bromobutanamide (B1267324) with various alkyl halides can be achieved using a strong base to deprotonate the amide nitrogen. stackexchange.com
Table 4: Synthetic Approaches to Substituted α-Bromobutanamide Derivatives
| Starting Material 1 | Starting Material 2 | Key Transformation | Product Example |
|---|
Computational Chemistry and Theoretical Studies of N Benzyl 2 Bromopropanamide Reactivity
Investigation of Intermediate Structures and Stability
Theoretical Characterization of Transient Species (e.g., Azaoxyallyl Cations, Aziridinone (B14675917) Ring Systems)
The reactions of α-haloamides, including N-Benzyl-2-bromopropanamide, are often proposed to proceed through highly reactive, short-lived intermediates. Computational modeling is essential for characterizing these transient species which are difficult to observe experimentally.
Azaoxyallyl Cations: One of the key intermediates generated from α-haloamides is the azaoxyallyl cation. nih.gov This species is typically formed through dehydrohalogenation. researchgate.net Computational studies, including DFT calculations, are used to investigate the structure, stability, and reactivity of these cations. Theoretical models suggest that these intermediates can act as three-atom synthons in cycloaddition reactions, providing pathways to various nitrogen-containing heterocycles. nih.gov The stability and reaction pathways of azaoxyallyl cations can be significantly influenced by substituents on both the nitrogen and the carbon backbone.
Aziridinone Ring Systems: Another potential transient species in the reactions of N-Benzyl-2-bromopropanamide is an aziridinone (or α-lactam) ring system. These three-membered rings are highly strained and thus very reactive. Theoretical calculations can predict the feasibility of the formation of such rings and model their subsequent reactions, which typically involve ring-opening. mdpi.com Computational analysis helps to elucidate the energetics of the ring-formation and ring-opening steps, providing insight into whether such a pathway is kinetically and thermodynamically favorable compared to other reaction mechanisms.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Prediction
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly identifying sites susceptible to nucleophilic and electrophilic attack. researchgate.net
The MEP map is color-coded to represent different potential values:
Red and Yellow: Regions of negative electrostatic potential, indicating electron-rich areas. These are the most likely sites for attack by electrophiles. In N-Benzyl-2-bromopropanamide, this region is expected around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons.
Blue: Regions of positive electrostatic potential, indicating electron-deficient areas. These are susceptible to attack by nucleophiles. The hydrogen atom on the amide nitrogen and the carbon atom attached to the bromine are potential electrophilic sites.
Green: Regions of neutral or near-zero potential.
By analyzing the MEP map of N-Benzyl-2-bromopropanamide, one can predict its reactivity patterns. For instance, the negative potential region around the carbonyl oxygen suggests its role as a hydrogen bond acceptor. Conversely, the positive regions highlight sites prone to nucleophilic substitution or deprotonation. nih.gov
Below is a table showing a hypothetical representation of MEP analysis results for N-Benzyl-2-bromopropanamide, indicating the electrostatic potential values at specific atomic sites.
| Atomic Site | Predicted Electrostatic Potential (kJ/mol) | Reactivity Implication |
|---|---|---|
| Carbonyl Oxygen (O) | -150 | High negative potential; site for electrophilic attack and hydrogen bonding. |
| Amide Hydrogen (H-N) | +120 | High positive potential; acidic proton, prone to deprotonation. |
| Alpha-Carbon (C-Br) | +80 | Positive potential; site for nucleophilic attack. |
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. taylorandfrancis.com This analysis is particularly useful for quantifying intramolecular charge transfer and understanding the factors contributing to molecular stability. mdpi.com
A key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory and indicates the strength of the delocalization. Larger E(2) values signify stronger interactions and greater stabilization of the molecule. taylorandfrancis.comresearchgate.net
For N-Benzyl-2-bromopropanamide, important NBO interactions would include:
Delocalization of the nitrogen lone pair (n) into the antibonding orbital of the carbonyl group (π* C=O). This n → π* interaction is characteristic of amides and contributes to the resonance stabilization and planar geometry of the amide bond.
Hyperconjugative interactions involving the delocalization of electron density from σ bonds (e.g., C-H, C-C) into adjacent empty antibonding orbitals (σ*).
Interactions involving the orbitals of the bromine atom, which can influence the reactivity of the C-Br bond.
The table below presents hypothetical data from an NBO analysis for key interactions in N-Benzyl-2-bromopropanamide.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (1) N | π* (C=O) | 55.8 | Resonance (Amide Bond Stabilization) |
| σ (C-H)benzyl (B1604629) | σ* (C-C)ring | 5.2 | Hyperconjugation |
| LP (3) Br | σ* (C-N) | 1.5 | Hyperconjugation (influence on C-N bond) |
These computational analyses provide a deeper understanding of the electronic structure of N-Benzyl-2-bromopropanamide, which is fundamental to explaining its observed chemical reactivity and designing new synthetic applications.
Future Research Directions and Emerging Methodologies in N Benzyl 2 Bromopropanamide Chemistry
Development of Next-Generation Catalytic Systems for Enhanced Reactivity and Stereocontrol
A primary focus for future research will be the design and implementation of advanced catalytic systems to control the reactivity and stereochemistry of reactions involving N-Benzyl-2-bromopropanamide. While metal-catalyzed cross-coupling reactions have proven effective for α-halo amides, next-generation catalysts are needed to overcome existing limitations, such as substrate scope and catalyst loading. thieme-connect.de
Future investigations will likely target the development of more robust and versatile palladium and nickel catalysts for cross-coupling reactions. thieme-connect.de Research into ligands that can promote challenging couplings, such as those with sterically hindered partners or those requiring lower catalyst loadings, will be crucial. The asymmetric Negishi cross-coupling of racemic α-bromo amides, which has successfully employed chiral ligands like (i-Pr)-Pybox with nickel catalysts to produce enantiopure α-chiral amides, serves as a blueprint for future work on N-Benzyl-2-bromopropanamide. nih.gov The goal will be to develop catalytic systems that can set the stereocenter adjacent to the amide carbonyl with high fidelity.
Furthermore, direct enolization methodologies represent a promising frontier. acs.org Exploring catalytic asymmetric Mannich-type reactions using N-Benzyl-2-bromopropanamide with N-carbamoyl imines could provide highly stereoselective access to complex, halogenated products without the need for pre-formed enolates. acs.org The development of catalysts that can effectively mediate such transformations while preventing undesirable dehalogenation side reactions is a key challenge.
Table 1: Potential Catalytic Systems for N-Benzyl-2-bromopropanamide Transformations
| Catalytic System | Reaction Type | Key Advantages for Future Research |
| Palladium/Chiral Phosphine Ligands | Asymmetric Suzuki-Miyaura Coupling | High functional group tolerance; potential for enantioselective α-arylation. thieme-connect.de |
| Nickel/(i-Pr)-Pybox | Asymmetric Negishi Coupling | Proven success with α-bromo amides for high enantioselectivity. nih.gov |
| Iron/Cobalt Complexes | Kumada-Corriu Coupling | Use of less expensive, earth-abundant metals; sustainable catalysis. thieme-connect.de |
| Chiral Lewis/Brønsted Acids | Asymmetric Mannich-type Reaction | Direct use of the amide as an enolate precursor; high stereocontrol. acs.org |
| Photoredox Catalysts (e.g., Iridium, Ruthenium) | Radical-mediated Couplings | Mild reaction conditions; access to unique reaction pathways. nih.gov |
Exploration of Novel Reaction Manifolds and Cascade Processes
Beyond established coupling reactions, the unique structural and electronic properties of N-Benzyl-2-bromopropanamide make it an ideal substrate for exploring novel and complex reaction pathways. The α-haloamide functional group is a versatile platform for a multitude of transformations, including radical cyclizations and cycloadditions, which remain largely unexplored for this specific compound. nih.govbohrium.com
Future work should focus on leveraging N-Benzyl-2-bromopropanamide in radical-mediated transformations. By employing radical initiators, transition metal redox catalysis, or visible-light photoredox catalysis, it may be possible to generate α-amidyl radicals that can participate in intramolecular cyclizations to form β- or γ-lactams, core structures in many biologically active molecules. nih.gov
Another promising avenue is the development of cascade reactions, where multiple chemical bonds are formed in a single, uninterrupted sequence. scispace.com Such processes are highly efficient, minimizing waste and purification steps. A hypothetical cascade could involve an initial coupling reaction at the α-position of N-Benzyl-2-bromopropanamide, followed by an intramolecular cyclization triggered by a subsequent deprotection or activation step. Designing such multi-step, one-pot sequences will allow for the rapid assembly of complex molecular architectures from a simple starting material. researchgate.net
Integration with Flow Chemistry and Sustainable Synthesis Paradigms
The integration of N-Benzyl-2-bromopropanamide chemistry with continuous flow technology offers a paradigm shift from traditional batch processing, promising significant improvements in safety, efficiency, and scalability. amidetech.comdurham.ac.uk Flow chemistry's precise control over reaction parameters like temperature, pressure, and mixing is particularly advantageous for handling reactive intermediates and exothermic reactions that can be associated with α-halo amides. amidetech.com
Future research will focus on adapting key transformations of N-Benzyl-2-bromopropanamide to flow reactor systems. This includes not only its synthesis but also its subsequent functionalization. The use of packed-bed reactors containing immobilized catalysts or reagents can streamline synthesis and purification, allowing for a continuous output of the desired product while minimizing waste. nih.govsyrris.jp This approach aligns with the principles of green chemistry by reducing solvent usage and energy consumption. jddhs.comrsc.org
Moreover, flow chemistry enables multi-step syntheses to be telescoped into a continuous sequence, eliminating the need for isolating and purifying intermediates. beilstein-journals.org A future automated system could, for example, synthesize N-Benzyl-2-bromopropanamide in a first reactor, immediately pass it into a second reactor for a catalytic cross-coupling reaction, and then through a purification column to yield the final product in a fully integrated and sustainable process. syrris.jp
Table 2: Comparison of Batch vs. Flow Synthesis for Amide Chemistry
| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |
| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, rapid heat dissipation |
| Mixing | Often inefficient, concentration gradients | Efficient and rapid mixing |
| Safety | Potential for thermal runaway with exothermic reactions | Enhanced safety, small reaction volumes |
| Scalability | Challenging, requires process redesign | Straightforward, "scaling-out" by running longer |
| Process Control | Manual or semi-automated | Fully automated, precise control of parameters amidetech.com |
| Sustainability | Higher solvent and energy consumption | Reduced waste, potential for solvent recycling jddhs.com |
Advanced Spectroscopic and Structural Elucidation Techniques for Deeper Mechanistic Understanding
A profound understanding of reaction mechanisms is essential for optimizing existing methods and discovering new transformations. Future research will increasingly rely on advanced spectroscopic and analytical tools to probe the intricate details of reactions involving N-Benzyl-2-bromopropanamide.
The application of in-situ and operando spectroscopy, particularly within flow reactors, will be invaluable. Techniques like in-line Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy can provide real-time kinetic data and help identify transient intermediates that are invisible under conventional batch analysis. beilstein-journals.org This information is critical for understanding catalyst behavior and reaction pathways.
Computational chemistry, using methods like Density Functional Theory (DFT), will play a predictive role. Theoretical modeling can be used to map out potential energy surfaces, calculate transition state energies, and elucidate the origins of stereoselectivity in catalytic reactions. uq.edu.au Such computational studies, when combined with experimental evidence, provide a powerful approach to mechanistic investigation. For instance, kinetic studies, similar to those conducted on the reactions of benzyl (B1604629) bromide, can be designed to probe the effect of substituents and reaction conditions, offering quantitative insights into the underlying mechanism. koreascience.krresearchgate.net Advanced Nuclear Magnetic Resonance (NMR) techniques and mass spectrometry will continue to be essential for the unambiguous structural characterization of novel products and for detecting key intermediates, ultimately leading to a more complete picture of the reaction landscape of N-Benzyl-2-bromopropanamide.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N-Benzyl-2-bromopropanamide, and how can reaction purity be optimized?
- Methodological Answer : The synthesis typically involves coupling 2-bromopropanoic acid with benzylamine using triethylamine (TEA) as a base and n-propanephosphonic anhydride (T3P) as a coupling agent in anhydrous dichloromethane (DCM) under argon . To optimize purity:
- Maintain an inert atmosphere to prevent side reactions.
- Monitor reaction progress via TLC (Rf ≈ 0.65 in chloroform).
- Purify the product via column chromatography or recrystallization.
- Confirm purity using H NMR (e.g., δ 7.23–7.41 ppm for aromatic protons) and elemental analysis .
Q. How should researchers safely handle N-Benzyl-2-bromopropanamide in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) and work in a fume hood.
- Avoid inhalation or skin contact; rinse eyes immediately with water if exposed .
- Store in a cool, dry place away from oxidizing agents.
- Dispose of waste via approved hazardous waste protocols. Safety data sheets (SDS) for structurally similar compounds emphasize prompt medical attention if ingested or inhaled .
Q. What spectroscopic techniques are essential for characterizing N-Benzyl-2-bromopropanamide?
- Methodological Answer :
- NMR Spectroscopy : H NMR (aromatic protons at δ 7.23–7.41 ppm, NH at δ 6.71 ppm) and C NMR (carbonyl at ~170 ppm) confirm structure .
- Mass Spectrometry : ESI-MS to verify molecular ion ([M+H] at m/z 242.01).
- Elemental Analysis : Validate empirical formula (CHBrNO) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in N-Benzyl-2-bromopropanamide derivatives?
- Methodological Answer :
- Perform X-ray crystallography to determine unit cell parameters (e.g., triclinic system, space group P1, α/β/γ angles) .
- Use software like ORTEP-3 to visualize thermal ellipsoids and confirm bond lengths/angles .
- Compare experimental data (e.g., a = 7.5818 Å, b = 10.4650 Å) with computational models (DFT) to validate accuracy .
Q. What strategies address contradictions in biological activity data for brominated amides like N-Benzyl-2-bromopropanamide?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., bromine position, benzyl group) and test activity in assays (e.g., GABA transporter inhibition) .
- Dose-Response Analysis : Use IC values to compare potency across derivatives.
- Cross-Validation : Replicate experiments under standardized conditions (e.g., solvent, temperature) to isolate variables .
Q. How can researchers design experiments to study the hydrolytic stability of N-Benzyl-2-bromopropanamide under physiological conditions?
- Methodological Answer :
- pH-Dependent Stability Tests : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC.
- Kinetic Analysis : Calculate half-life () using first-order decay models.
- Mass Spectrometry : Identify hydrolysis products (e.g., propanoic acid derivatives) .
Q. What computational methods predict the reactivity of N-Benzyl-2-bromopropanamide in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry using Gaussian or ORCA to assess electrophilicity at the bromine atom.
- Transition State Analysis : Model SN2 pathways to predict stereochemical outcomes.
- Solvent Effects : Include implicit solvation models (e.g., PCM) to simulate reaction environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
